N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
The compound N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a heterocyclic molecule featuring a tetrahydropyridinone core substituted with a 3-nitrophenyl group, a cyano group, and a benzyl-acetamide side chain linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-benzyl-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c22-11-18-17(15-7-4-8-16(9-15)25(28)29)10-19(26)24-21(18)30-13-20(27)23-12-14-5-2-1-3-6-14/h1-9,17H,10,12-13H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCTCZIDVDUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzyl group : Enhances lipophilicity and biological activity.
- Cyano group : Implicated in various biological interactions.
- Tetrahydropyridine core : Known for its role in medicinal chemistry and pharmacological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies indicated that this compound exhibits a strong affinity for 5-lipoxygenase (5-LOX), a key enzyme involved in the inflammatory response. The binding interactions suggest a selective inhibition mechanism that could minimize side effects associated with non-selective anti-inflammatory drugs .
Table 1: Binding Affinity of this compound
| Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| 5-lipoxygenase | -9.5 | Hydrogen bonds |
| COX-2 | -4.0 | Weak interaction |
2. Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated significant inhibition of lipid peroxidation and free radical scavenging ability.
Table 2: Antioxidant Activity Assay Results
| Assay Type | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| DPPH | 93.75 | 7.12 |
| ABTS | 91.00 | Not determined |
These findings suggest that the compound not only acts as an effective antioxidant but also exhibits superior activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Case Study 1: In Vivo Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound significantly reduced inflammation markers in serum compared to control groups. The reduction in pro-inflammatory cytokines supports its potential therapeutic application in inflammatory diseases.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound was shown to mitigate oxidative stress in neuronal cell lines subjected to oxidative damage. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Several patented compounds share structural motifs with the target molecule, particularly in their tetrahydropyridine/quinoline cores and substituted acetamide side chains. Key examples include:
Key Observations :
- Core Variations: The target compound uses a tetrahydropyridinone core, whereas patented analogues employ quinoline scaffolds.
- Substituent Effects : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions compared to the fluoroindoline or chloroindoline groups in patented compounds .
- Side Chain Modifications : The benzyl-acetamide group in the target molecule differs from the piperidinylidene-acetamide side chains in patent compounds, suggesting divergent pharmacokinetic profiles (e.g., solubility, bioavailability) .
Key Observations :
Computational and Crystallographic Insights
While direct crystallographic data for the target compound are lacking, software tools like SHELXL and OLEX2 are widely used for refining similar structures . For example:
- SHELXL enables precise refinement of bond lengths and angles in heterocyclic systems, critical for understanding the conformational flexibility of the tetrahydropyridinone core .
- OLEX2 integrates structure solution and analysis, which could aid in modeling the sulfanyl bridge’s geometry and its impact on molecular stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
